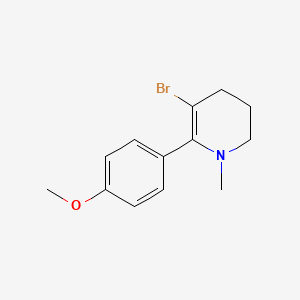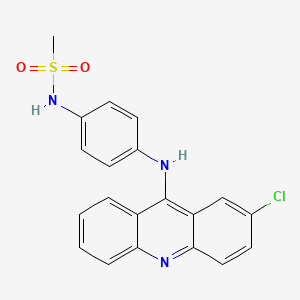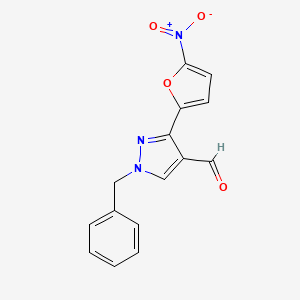
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyl group, a nitrofuran moiety, and a pyrazole ring with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction, where the pyrazole intermediate is treated with benzyl halide in the presence of a base such as potassium carbonate.
Incorporation of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction, where the furan ring is nitrated using a mixture of nitric acid and sulfuric acid.
Formation of the Aldehyde Group: The aldehyde group can be introduced by formylation of the pyrazole ring using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Benzyl halides, potassium carbonate (K2CO3)
Major Products
Oxidation: 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-Benzyl-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted pyrazole derivatives
科学的研究の応用
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties. It is being investigated for its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its bioactivity, it is being explored as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It may interfere with key biochemical pathways, such as DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
Similar Compounds
- 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxamide
- 1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
Comparison
1-Benzyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential bioactivity compared to its carboxamide and carbonitrile analogs. The aldehyde group allows for further chemical modifications and derivatizations, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
61619-64-5 |
|---|---|
分子式 |
C15H11N3O4 |
分子量 |
297.26 g/mol |
IUPAC名 |
1-benzyl-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O4/c19-10-12-9-17(8-11-4-2-1-3-5-11)16-15(12)13-6-7-14(22-13)18(20)21/h1-7,9-10H,8H2 |
InChIキー |
JYXVQAVKGIBATI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


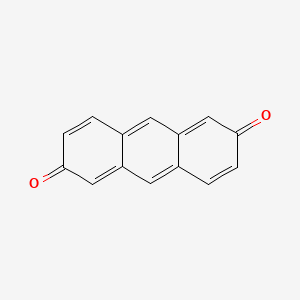

![(3S,4S)-3-Chloro-1-phenyl-4-[2-(phenylsulfanyl)phenyl]azetidin-2-one](/img/structure/B14591900.png)
![[Oxido(3,7,11,15-tetramethylhexadec-2-enoxy)phosphoryl] phosphate](/img/structure/B14591904.png)
![1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14591907.png)
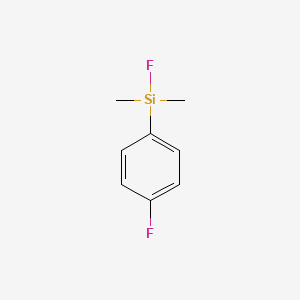
![1-[(2-Phenyl-1,3-dioxaspiro[5.5]undecan-4-yl)methyl]piperidine](/img/structure/B14591925.png)
![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)
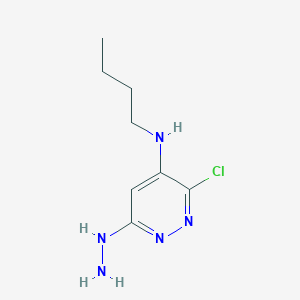
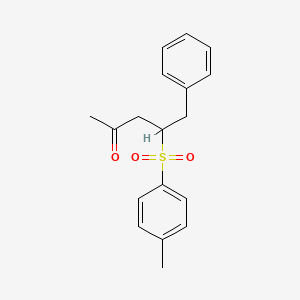
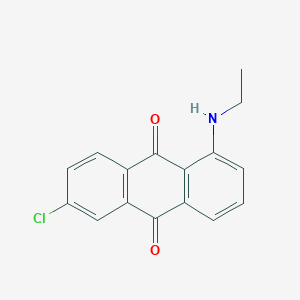
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
